![molecular formula C21H25NO3S2 B2550612 3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1797085-28-9](/img/structure/B2550612.png)
3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
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Description
3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H25NO3S2 and its molecular weight is 403.56. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .
Drug Discovery
The 8-azabicyclo[3.2.1]octane scaffold has significant potential in drug discovery. Its unique nitrogen-containing heterocyclic structure makes it an attractive synthetic intermediate. Researchers have explored its application as a key building block in total synthesis. However, due to its challenging scaffold, acquiring 8-azabicyclo[3.2.1]octanes remains an interesting area of study .
Synthetic Methodology
Efforts to develop efficient synthetic methodologies for constructing the 8-azabicyclo[3.2.1]octane scaffold continue to evolve. Researchers worldwide have contributed to advancements in achieving stereocontrol during its formation. These developments are crucial for expanding the compound’s applications in various fields .
Other Potential Applications
While the above areas represent major research directions, the compound’s unique structure may find applications beyond tropane alkaloids and drug discovery. Further investigations could reveal additional uses in fields such as materials science, catalysis, and bioorganic chemistry.
properties
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S2/c1-15-11-12-26-20(15)9-10-21(23)22-16-7-8-17(22)14-19(13-16)27(24,25)18-5-3-2-4-6-18/h2-6,11-12,16-17,19H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSENFECMVHQMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylthiophen-2-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
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